molecular formula C21H22O6 B106203 Kobusin CAS No. 36150-23-9

Kobusin

Cat. No. B106203
CAS RN: 36150-23-9
M. Wt: 370.4 g/mol
InChI Key: AWOGQCSIVCQXBT-VUEDXXQZSA-N
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Description

Kobusin is a bisepoxylignan isolated from the Pnonobio biondii Pamp . It is an activator of CFTR and CaCCgie chloride channels and an inhibitor of ANO1/CaCC (calcium-activated chloride channel) channel .


Molecular Structure Analysis

Kobusin has a molecular formula of C21H22O6 . Its molecular weight is 370.40 and its monoisotopic mass is 370.141632 Da . The structure of Kobusin includes a total of 53 bonds, with 31 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 five-membered rings, 2 six-membered rings, 1 eight-membered ring .

Scientific Research Applications

Anti-Inflammatory Properties

Kobusin, a lignan isolated from Geranium thunbergii, has been studied for its potential anti-inflammatory effects. The compound has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) gene in a monocyte/macrophage cell line, RAW264.7 cells. Kobusin's action involves suppressing lipopolysaccharide (LPS)-stimulated nitric oxide production and iNOS expression in a concentration-dependent manner. The mechanism is thought to involve the inhibition of NF-κB activation, a key factor in the inflammatory process, by preventing the phosphorylation and subsequent degradation of I-κBα. This property of kobusin suggests its potential as a therapeutic agent against inflammatory diseases (Kim et al., 2007).

Phytochemical Composition

Kobusin is one of the known lignans isolated from the whole plant of Geranium thunbergii Sieb. et Zucc (Geraniacaceae). The compound is part of the phytochemical profile of this species, which is known for various medicinal properties. The presence of kobusin and related lignans contributes to the overall bioactive potential of the plant, which is significant for its therapeutic applications (Liu et al., 2006).

Antiviral Potential

Kobusin has been identified as one of the significant phytochemicals in Pandanous fascicularis with potential antiviral activity. A study utilizing molecular docking and dynamics simulation found that kobusin, along with other compounds like phytosterol and epipinoresinol, has a considerable capability to bind with hepatitis A virus protein. This binding efficacy suggests kobusin's potential as a drug candidate for the inhibition of hepatitis A, highlighting its relevance in antiviral therapy research (Moharana et al., 2022).

Safety And Hazards

Kobusin is harmful if swallowed and suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

properties

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-VUEDXXQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189723
Record name Kobusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kobusin

CAS RN

36150-23-9
Record name (+)-Kobusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36150-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kobusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kobusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KOBUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR4HUP6JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
SM Seo, HJ Lee, OK Lee, HJ Jo, HY Kang… - Chemistry of natural …, 2008 - Springer
A new furofuran lignan (1) along with four knownones (2-5) were isolated from the bark of Magnolia kobus. Their structures were elucidated as (+)-2α-(3’,4’-dimethoxyphenyl)-6α-(3″-…
Number of citations: 24 link.springer.com
Y Jiang, B Yu, F Fang, H Cao, T Ma… - Frontiers in Plant Science, 2015 - frontiersin.org
… the activities of kobusin and eudesmin under different FSK concentrations. … kobusin and eudesmin would exert on this kind of chloride channel. Figure 4A indicates that both kobusin and …
Number of citations: 10 www.frontiersin.org
LD Arango-De la Pava, A Zamilpa, JL Trejo-Espino… - Molecules, 2021 - mdpi.com
… Verbascoside-kobusin is a promising mixture to use on NF-… be the reason why verbascoside-kobusin presented a higher … same behavior as the verbascoside-kobusin mixture …
Number of citations: 11 www.mdpi.com
SK Kim, YR Pokharel, O Kim, ER Woo… - Toxicological …, 2007 - koreascience.kr
… Kobusin suppressed the reporter gene activity and the LPS-induced movement of p65 in to … lation was also inhibited by kobusin. Our findings indicate that kobusin may provide a …
Number of citations: 5 koreascience.kr
C Bergeron, A Marston, JL Wolfender… - … Journal of Plant …, 1997 - Wiley Online Library
… lignans eudesmin, magnolin, yangambin and kobusin were isolated from lipophilic extract of … and Candida albicans while eudesmin and kobusin were antifungal against Cladosporium …
M Moharana, SK Pattanayak, F Khan - Journal of Biomolecular …, 2022 - Taylor & Francis
… fascicularis include phytosterol, kobusin, epipinoresinol, and … the phytochemicals phytosterol, kobusin, epipinoresinol, and … , phytosterol, kobusin and epipinoresinol phytochemicals …
Number of citations: 6 www.tandfonline.com
RK Santhanam, S Ahmad, F Abas, I Safinar Ismail… - Molecules, 2016 - mdpi.com
… report on the presence of compounds such as kobusin, yangambin, epi-eudesmin, eudesmin… In addition to these compounds, the current study further reports the occurrence of kobusin, …
Number of citations: 35 www.mdpi.com
M Marcos, C Jiménez, MC Villaverde, R Riguera… - Planta …, 1990 - thieme-connect.com
… From 15 g of hexane extract we isolated 2g of lupeol and the lignans (—)-kobusin (3; 0.237g), (—)-asarinin [5; 0.200g, white needles, mp 119—120C (Ref. (7), mp 121.5C)], and (+)-…
Number of citations: 35 www.thieme-connect.com
S MILOSAVLJEVI - J. Serb. Chem. Soc, 2003 - core.ac.uk
Five lignans with a 2, 6-diaryl-3, 7-dioxabicyclo [3.3. 0] octane skeleton, epieudesmin, kobusin, pinoresinol, fargesin and sesartemin, were isolated from the aerial parts and roots of …
Number of citations: 0 core.ac.uk
QH Liu, JE Jeong, EJ Choi, YH Moon… - Archives of pharmacal …, 2006 - Springer
… tive of the known furofuran lignan kobusin according to its MS, … 3 were similar to that of kobusin except for the 4-hydroxyl … of C-4 and C-5 in kobusin, which strongly suggested that the …
Number of citations: 40 link.springer.com

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